Cas no 2171895-79-5 (1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde
- 2171895-79-5
- EN300-1594797
-
- インチ: 1S/C13H21N3O/c1-10(2)3-6-13-12(9-17)14-15-16(13)8-7-11-4-5-11/h9-11H,3-8H2,1-2H3
- InChIKey: DLSRFBFTUKOXRO-UHFFFAOYSA-N
- ほほえんだ: O=CC1=C(CCC(C)C)N(CCC2CC2)N=N1
計算された属性
- せいみつぶんしりょう: 235.168462302g/mol
- どういたいしつりょう: 235.168462302g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1594797-0.5g |
1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2171895-79-5 | 0.5g |
$1619.0 | 2023-06-04 | ||
Enamine | EN300-1594797-10.0g |
1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2171895-79-5 | 10g |
$7250.0 | 2023-06-04 | ||
Enamine | EN300-1594797-100mg |
1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2171895-79-5 | 100mg |
$1484.0 | 2023-09-23 | ||
Enamine | EN300-1594797-10000mg |
1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2171895-79-5 | 10000mg |
$7250.0 | 2023-09-23 | ||
Enamine | EN300-1594797-5.0g |
1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2171895-79-5 | 5g |
$4890.0 | 2023-06-04 | ||
Enamine | EN300-1594797-0.25g |
1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2171895-79-5 | 0.25g |
$1551.0 | 2023-06-04 | ||
Enamine | EN300-1594797-1.0g |
1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2171895-79-5 | 1g |
$1686.0 | 2023-06-04 | ||
Enamine | EN300-1594797-2.5g |
1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2171895-79-5 | 2.5g |
$3304.0 | 2023-06-04 | ||
Enamine | EN300-1594797-500mg |
1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2171895-79-5 | 500mg |
$1619.0 | 2023-09-23 | ||
Enamine | EN300-1594797-250mg |
1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2171895-79-5 | 250mg |
$1551.0 | 2023-09-23 |
1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
Recent Advances in the Study of 1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2171895-79-5)
The compound 1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2171895-79-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the synthetic versatility of 1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde, which serves as a key intermediate in the development of novel triazole-based compounds. The compound's structure, featuring a cyclopropylethyl group and a 3-methylbutyl side chain, contributes to its unique physicochemical properties, including enhanced lipophilicity and metabolic stability. These characteristics make it an attractive scaffold for the design of bioactive molecules targeting various disease pathways.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a potent inhibitor of protein-protein interactions (PPIs) involved in cancer cell proliferation. The aldehyde functional group in 1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde was found to form reversible covalent bonds with specific lysine residues in target proteins, leading to the disruption of oncogenic signaling pathways. This mechanism of action represents a novel approach to targeting traditionally "undruggable" protein interfaces.
Further investigations into the compound's pharmacokinetic properties have revealed promising results. A recent preclinical study showed that 1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits favorable absorption and distribution characteristics, with moderate plasma protein binding and good blood-brain barrier penetration. These properties suggest potential applications in both peripheral and central nervous system disorders, expanding the therapeutic possibilities for this compound class.
The structural modification of 1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde has also been explored in the context of antimicrobial drug development. Researchers have synthesized various derivatives by modifying the aldehyde group, leading to compounds with enhanced activity against drug-resistant bacterial strains. These findings, published in Bioorganic & Medicinal Chemistry Letters, highlight the compound's potential as a starting point for developing new antibiotics to address the growing threat of antimicrobial resistance.
From a chemical biology perspective, the compound has proven valuable as a molecular probe. Its ability to selectively label proteins through Schiff base formation with primary amines has been utilized in proteomic studies to identify novel drug targets. This application was recently demonstrated in a Nature Chemical Biology publication, where researchers employed 1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde to map protein interaction networks in neurodegenerative disease models.
Despite these promising developments, challenges remain in the optimization of 1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde for clinical applications. Current research efforts are focused on improving the compound's selectivity and reducing potential off-target effects through rational drug design approaches. Computational modeling studies, combined with high-throughput screening, are being employed to identify optimal structural variants with enhanced therapeutic profiles.
In conclusion, 1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2171895-79-5) represents a versatile and promising scaffold in medicinal chemistry with diverse applications ranging from anticancer therapeutics to antimicrobial agents and chemical biology tools. The continued investigation of this compound and its derivatives is expected to yield significant advances in drug discovery and our understanding of biological systems at the molecular level.
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